Clarithromycin Impurity L

Analytical Method Validation Impurity Profiling Quality Control

This certified Clarithromycin Impurity L (CAS 127253-05-8) is the (Z)-oxime specified in the EP and USP monographs. Its unique RRT of 0.74 is critical for HPLC system suitability per ICH Q2(R1). Substitution with the (E)-isomer (Impurity C/N) leads to analytical failure and regulatory risk. Essential for CTD Module 3 submissions, batch release testing against the ≤1.0% limit, and forced degradation studies. Ensure accurate impurity profiling and compliance by choosing the pharmacopoeial standard.

Molecular Formula C38H70N2O13
Molecular Weight 762.97
CAS No. 127253-05-8
Cat. No. B601445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin Impurity L
CAS127253-05-8
SynonymsClarithromycin (9Z)-Oxime;  6-O-Methylerythromycin (9Z)-9-Oxime;  (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-di
Molecular FormulaC38H70N2O13
Molecular Weight762.97
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarithromycin Impurity L: Regulatory Reference Standard and Procurement Baseline


Clarithromycin Impurity L (CAS 127253-05-8), officially designated as 6-O-Methylerythromycin A (Z)-9-oxime, is a process-related impurity arising during the synthesis of the macrolide antibiotic clarithromycin [1]. It is a chiral, structurally defined compound with the molecular formula C38H70N2O13 and a molecular weight of 762.97 g/mol [1]. This impurity is formally recognized and specified in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) monographs for clarithromycin, underscoring its critical role as a reference standard for analytical method development, quality control, and regulatory compliance [2].

Why In-Class Clarithromycin Impurity Standards Cannot Be Substituted


Interchanging a pharmacopoeial impurity standard like Clarithromycin Impurity L with a structurally similar compound is analytically invalid and a major regulatory risk. Its specific role stems from its unique (Z)-oxime stereochemistry, which dictates a distinct relative retention time (RRT) in HPLC methods mandated by compendial monographs [1]. Substituting this with the (E)-isomer (Impurity C/N, CAS 127253-06-9) or other process-related impurities will cause system suitability failures and misidentification in impurity profiling, directly contravening ICH Q3A guidelines [2]. The following quantitative evidence confirms that only the specified (Z)-oxime provides the correct chromatographic reference point, ensuring accurate identification and quantitation in drug substance and drug product release testing.

Clarithromycin Impurity L: Quantified Differentiation and Comparative Evidence


Chromatographic Differentiation: Unique RRT of Impurity L vs. E-Oxime Isomer

Clarithromycin Impurity L (Z-oxime) can be chromatographically distinguished from its closely related E-oxime isomer (Impurity C/N) by its specific relative retention time (RRT). The (Z)-isomer exhibits a distinct RRT of 0.74 relative to the clarithromycin API peak under pharmacopoeial HPLC conditions [1]. This property is critical for its use as a specific marker in impurity profiling, enabling unequivocal peak assignment and method selectivity validation, as outlined in ICH Q2(R1) guidelines for related substances testing [2].

Analytical Method Validation Impurity Profiling Quality Control

Purity Benchmark: Defined Isomeric Purity Standards for Method Validation

Commercial reference standards for Clarithromycin Impurity L are typically supplied with a high HPLC purity specification, often exceeding 96% [1]. This high level of characterization is essential for establishing accurate response factors during analytical method validation. For instance, the United States Pharmacopeia (USP) offers this impurity as a Pharmaceutical Analytical Impurity (PAI) under the name Clarithromycin Z-Oxime, ensuring a rigorously tested and documented material . This level of purity and documentation is not guaranteed for generic alternatives and is a prerequisite for regulatory filings.

Reference Standard Characterization Method Validation ANDA Submission

Regulatory Specification: Defined Pharmacopoeial Limit for API Purity

Clarithromycin Impurity L is subject to specific quantitation limits in the release of Clarithromycin Active Pharmaceutical Ingredient (API). According to pharmacopoeial specifications, the maximum allowable limit for Impurity L in the drug substance is 1.0% . This explicit limit defines its acceptance criteria and contrasts with other specified impurities which may have different limits (e.g., other impurities may have a 1.0% max limit as well, but the total impurities limit is typically 3.5%, with no more than 0.4% for any unspecified impurity) [1].

Quality Control Regulatory Compliance Drug Substance Release

Manufacturing Process Control: Scalable Synthesis with Defined Z-Isomer Purity

The synthesis of high-purity Clarithromycin API requires rigorous control of the (Z)-oxime impurity. A scalable manufacturing process for Clarithromycin 9-(E)-oxime, the penultimate intermediate, has been established that specifically controls the level of the undesired (Z)-isomer (Impurity L) to less than 1.2% [1]. This demonstrates a direct, quantifiable link between the presence of Impurity L and the quality of the key manufacturing intermediate, making its reference standard essential for in-process monitoring and process optimization.

Process Chemistry Impurity Control Scale-up

Clarithromycin Impurity L: Principal Research and Industrial Application Scenarios


Analytical Method Development and Validation (AMV) for ANDA/DMF Submission

Procurement of Clarithromycin Impurity L is non-negotiable for developing and validating a stability-indicating HPLC method for clarithromycin drug substance and drug product. Its unique RRT of 0.74 is used to establish system suitability criteria and confirm method specificity and selectivity, as required by ICH Q2(R1) [1]. The validated method, using this standard, is a cornerstone of the Common Technical Document (CTD) Module 3 for regulatory submissions.

Routine Quality Control and Batch Release Testing

QC laboratories in API and finished dosage form manufacturing use a certified reference standard of Clarithromycin Impurity L for the daily quantitation of this specific impurity against the 1.0% pharmacopoeial limit . The use of a traceable standard ensures that each batch meets the acceptance criteria defined in the USP/EP monograph, a requirement for product release into the market.

In-Process Control (IPC) and Manufacturing Process Optimization

During the chemical synthesis of clarithromycin, particularly the methylation of the oxime intermediate, the level of (Z)-oxime must be controlled to less than 1.2% to ensure the purity of the subsequent intermediate [2]. A reference standard of Impurity L is essential for developing an in-process HPLC method to monitor the efficiency of the crystallization and purification steps, directly guiding process optimization to minimize this by-product.

Forced Degradation and Stability Studies

Impurity L, as a process-related oxime, serves as a key marker in forced degradation studies. Its behavior under stress conditions (heat, light, humidity, oxidation) helps establish the stability-indicating nature of the analytical method. The standard is required to identify and quantitate this impurity, confirming that its levels do not increase beyond acceptable limits during the drug's shelf life [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin Impurity L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.